molecular formula C20H20FN3O4S B2655573 1-[(2-fluorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251574-56-7

1-[(2-fluorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2655573
CAS No.: 1251574-56-7
M. Wt: 417.46
InChI Key: GFMUMMYWRQOPDS-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzothiadiazine core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazine core, followed by the introduction of the fluorophenyl and morpholine-carbonyl groups. Common reagents used in these reactions include fluorobenzene derivatives, methylating agents, and morpholine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-fluorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the morpholine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(2-chlorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
  • 1-[(2-bromophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Comparison: Compared to its analogs, 1-[(2-fluorophenyl)methyl]-7-methyl-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable candidate for various applications.

Properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-14-6-7-18-17(12-14)24(13-15-4-2-3-5-16(15)21)22-19(29(18,26)27)20(25)23-8-10-28-11-9-23/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMUMMYWRQOPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC=CC=C3F)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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